
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. MX is a member of the furanone family of compounds and is known for its unique chemical properties, which make it a valuable tool in many research applications.
Wirkmechanismus
MX inhibits bacterial quorum sensing by interfering with the production of acyl-homoserine lactone (AHL) signals, which are used by bacteria to communicate with each other and coordinate their behavior. MX binds to the AHL receptor protein, preventing it from recognizing and responding to the AHL signal.
Biochemische Und Physiologische Effekte
MX has been shown to have a range of biochemical and physiological effects, including the inhibition of biofilm formation and the induction of bacterial cell death. It has also been shown to affect the expression of a wide range of genes involved in bacterial metabolism, stress response, and virulence.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MX is its potent activity against bacterial quorum sensing, which makes it a valuable tool for studying microbial communities and developing new antimicrobial agents. However, MX can be toxic to some bacterial species at high concentrations, and its effects on non-target organisms are not well understood.
Zukünftige Richtungen
There are many potential future directions for research on MX and its applications. One area of interest is the development of new antimicrobial agents based on MX and other quorum sensing inhibitors. Another area of interest is the use of MX in studying the role of quorum sensing in complex microbial communities, such as those found in the human gut or in soil ecosystems. Finally, there is a need for further research on the potential toxicity of MX and its effects on non-target organisms, in order to better understand its environmental impact.
Synthesemethoden
MX can be synthesized using a variety of methods, including the reaction of chloroacetaldehyde with glyoxal in the presence of a strong acid catalyst. This method produces a mixture of MX and its isomer, 5-chloromethyl-4-hydroxy-2(5H)-furanone, which can be separated using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MX has been widely used in scientific research, particularly in the field of environmental chemistry. It is a potent inhibitor of bacterial quorum sensing, which makes it a valuable tool for studying the role of quorum sensing in microbial communities. MX has also been used in studies of biofilm formation and antibiotic resistance, as well as in the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
125974-07-4 |
|---|---|
Produktname |
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone |
Molekularformel |
C5H4Cl2O3 |
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H |
InChI-Schlüssel |
CKSHQVJFMXYYHV-UHFFFAOYSA-N |
SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Kanonische SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Synonyme |
4-(dichloromethyl)-5-hydroxy-5H-furan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



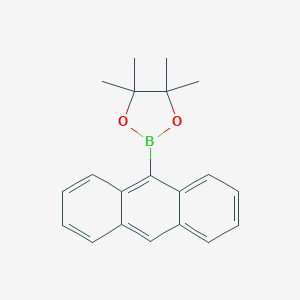
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
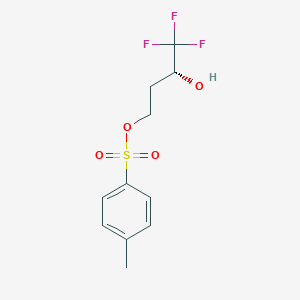
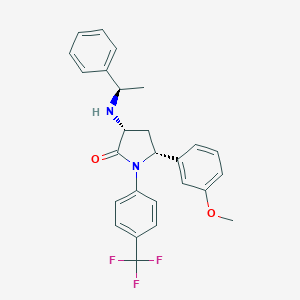
![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)
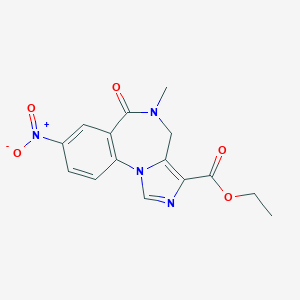
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
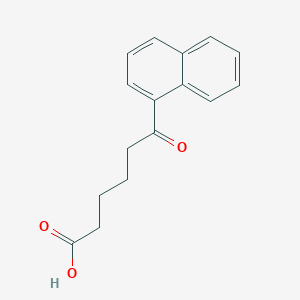
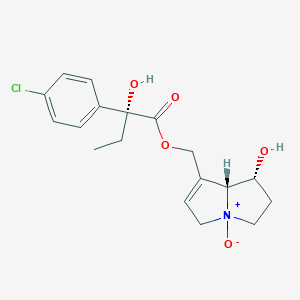
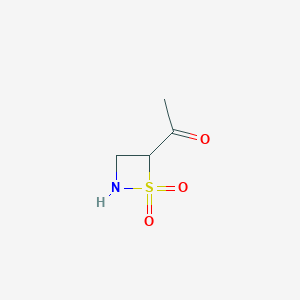
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
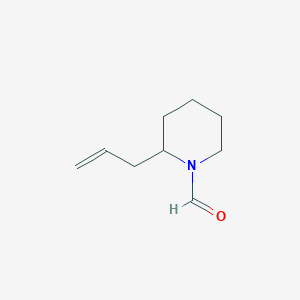
![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)